molecular formula C21H19ClN2O2 B2545986 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898458-16-7

4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No.: B2545986
CAS No.: 898458-16-7
M. Wt: 366.85
InChI Key: WZXNYPVRDQFYDT-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H19ClN2O2 and its molecular weight is 366.85. The purity is usually 95%.
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Scientific Research Applications

Alkaline Phosphatase Inhibition

Bi-heterocyclic benzamides, including those with structures related to 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, have been synthesized and studied for their inhibitory effects on alkaline phosphatase (AP). These compounds have demonstrated potent inhibition of AP, a significant enzyme involved in dephosphorylation processes. The inhibition mechanism was explored through kinetics and computational approaches, indicating non-competitive inhibition for specific compounds and suggesting potential applications in modulating bone and teeth calcification processes without significant cytotoxicity (Abbasi et al., 2019).

Enzyme Inhibition for Neurodegenerative Diseases

Further research on benzamide derivatives, particularly those incorporating the furan and piperazine rings, has highlighted their role as enzyme inhibitors, notably against butyrylcholinesterase. This enzyme is a target for therapeutic interventions in Alzheimer’s disease, suggesting that derivatives of this compound could serve as potential therapeutic agents for treating neurodegenerative diseases. The compounds displayed considerable inhibition, with specific derivatives showing low toxicity and promising IC50 values, highlighting their therapeutic potential (Abbasi et al., 2020).

Antimicrobial and Antiurease Activities

The structural versatility of this compound and related compounds allows for a broad spectrum of biological activities, including antimicrobial and antiurease effects. Certain derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities, showing effectiveness in these areas. This indicates potential applications in developing new antimicrobial agents and treatments for conditions associated with urease activity (Sokmen et al., 2014).

Molecular Docking and Drug Design

Research into this compound derivatives has extended into computational studies, including molecular docking. These studies aim to understand the interactions between these compounds and biological targets, facilitating the design of drugs with optimized efficacy and specificity. For example, studies have focused on their binding to enzymes related to Alzheimer’s disease and tuberculosis, providing insights that guide the development of new therapeutic agents (Hussain et al., 2016).

Serotonin Receptor Antagonism

Some benzamide derivatives have been identified as potent serotonin-3 (5-HT3) receptor antagonists. Structure-activity relationship studies have explored the influence of different aromatic nuclei on antagonistic activity, contributing to the development of new treatments for disorders associated with serotonin dysregulation. These findings underscore the potential of this compound derivatives in psychiatric and gastrointestinal disorder therapeutics (Harada et al., 1995).

Properties

IUPAC Name

4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-17-9-7-16(8-10-17)21(25)23-14-19(20-6-3-13-26-20)24-12-11-15-4-1-2-5-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXNYPVRDQFYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.